3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

Physicochemical Characterization Lipophilicity Drug Discovery

Procure CAS 511237-62-0 with confidence: this chiral amino alcohol combines a pyridin-4-yl moiety, ethylamino bridge, and 3-propanol chain. Its near-zero LogP (-0.04) and balanced H-bonding make it a privileged scaffold for kinase/GPCR programs demanding polar contacts. The chiral center enables enantiopure ligand preparation; the free -OH handle supports tosylation, oxidation, or nucleophilic substitution without compromising chiral integrity. At 98% purity, pre-functionalization purification is minimized, streamlining multi-step medchem syntheses. Substituting regioisomers (2- or 1-propanol variants) alters LogP, boiling point, and target engagement—making this exact CAS non-negotiable for reproducible results.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 511237-62-0
Cat. No. B1306416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol
CAS511237-62-0
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC(C1=CC=NC=C1)NCCCO
InChIInChI=1S/C10H16N2O/c1-9(12-5-2-8-13)10-3-6-11-7-4-10/h3-4,6-7,9,12-13H,2,5,8H2,1H3
InChIKeyFDCRRSIBJZPFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol (CAS 511237-62-0) – Core Physicochemical Identity for Informed Sourcing


3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol (CAS 511237-62-0) is a chiral amino alcohol featuring a pyridin-4-yl moiety linked via an ethylamino bridge to a propan-1-ol chain . Its molecular formula is C10H16N2O, with a molecular weight of 180.25 g/mol . Characterized physicochemical properties include a predicted density of 1.0±0.1 g/cm³, a boiling point of 324.1±27.0 °C at 760 mmHg, a flash point of 149.8±23.7 °C, and a calculated LogP of -0.04 . Commercial offerings typically specify a purity of 98% .

Why Generic Substitution of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol Fails: Structural Specificity Demands Exact Analog Selection


Substituting 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol with a closely related analog—such as a regioisomer (e.g., 2- or 1-substituted propanol variants) or a simpler amino alcohol lacking the pyridine ring—can fundamentally alter key physicochemical parameters. Even minor structural perturbations shift LogP, boiling point, and hydrogen-bonding capacity . For instance, moving the hydroxyl group from the 3-position to the 2-position (as in 2-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol) or 1-position (1-{[1-(pyridin-4-yl)ethyl]amino}propan-2-ol) modifies the molecular shape and polarity, impacting synthetic compatibility, purification behavior, and biological target engagement. Procurement of the precise CAS 511237-62-0 compound is therefore non-negotiable for reproducibility in applications where these structural features are critical .

Quantitative Differentiation of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol (CAS 511237-62-0) Against Closest Analogs


LogP Value of -0.04 Distinguishes 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol from Simpler Amino Alcohols

The target compound exhibits a calculated LogP of -0.04, which is only slightly more hydrophilic than the structurally simpler 3-(methylamino)propan-1-ol (LogP = -0.02) . The introduction of the pyridine ring does not drastically increase lipophilicity, suggesting that the pyridyl nitrogen participates in intramolecular or solvent hydrogen bonding that offsets the hydrophobic contribution of the aromatic ring . This subtle difference may influence aqueous solubility and membrane permeability in biological assays.

Physicochemical Characterization Lipophilicity Drug Discovery

Elevated Boiling Point (324.1 °C) of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol Reflects Pyridine Ring Contribution

The boiling point of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol is 324.1±27.0 °C at 760 mmHg . In contrast, the simpler amino alcohol 3-(methylamino)propan-1-ol boils at 169 °C . The ~155 °C increase is attributable to the larger molecular weight, increased hydrogen-bonding capacity, and aromatic π-stacking interactions conferred by the pyridinyl group. This higher boiling point impacts distillation-based purification and thermal stability considerations.

Thermal Stability Purification Process Chemistry

Density and Refractive Index as Quality Metrics for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol has a reported density of 1.0±0.1 g/cm³ and a refractive index of 1.527 . In comparison, 3-(methylamino)propan-1-ol exhibits a density of 0.917 g/mL at 25 °C and a refractive index of 1.448 . The higher density and refractive index of the target compound are consistent with the presence of the aromatic pyridine ring, which increases polarizability and molecular packing. These parameters serve as rapid, nondestructive identity and purity checks upon receipt.

Quality Control Analytical Chemistry Identity Testing

Commercial Purity Benchmark (98%) for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol from Major Suppliers

Leading vendors, including Leyan and MolCore, supply 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol at a certified purity of 98% . In contrast, some regioisomeric analogs, such as 2-{[1-(Pyridin-4-yl)ethyl]amino}propan-1-ol (CAS 1155067-44-9) and 1-{[1-(Pyridin-4-yl)ethyl]amino}propan-2-ol (CAS 1155566-57-6), are often offered at lower purities (95%) . Higher starting purity reduces the need for additional purification steps, minimizes byproduct formation, and enhances batch-to-batch consistency in sensitive synthetic applications.

Chemical Purity Sourcing Reproducibility

Predicted Low Lipophilicity (LogP -0.04) Suggests Favorable Aqueous Solubility for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

With a calculated LogP of -0.04, 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol is predicted to possess moderate to high aqueous solubility, a desirable trait for many biological assay and formulation applications . In contrast, the regioisomer 1-{[1-(Pyridin-4-yl)ethyl]amino}propan-2-ol, which places the hydroxyl group on a secondary carbon, may exhibit different hydrogen-bonding patterns and solubility. The low LogP also suggests limited passive membrane permeability, which can be advantageous for targeting extracellular or polar binding sites. This property is directly linked to the exact substitution pattern of the amino alcohol chain and the presence of the pyridine nitrogen.

Solubility Formulation ADME

Supplier Availability and Packaging Options for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol Facilitate Research-Scale Procurement

3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol is stocked by multiple reputable suppliers, including Leyan, MolCore, Fluorochem, and CymitQuimica . This multi-vendor availability reduces lead times and allows for competitive pricing. In contrast, certain regioisomers, such as 2-{[1-(Pyridin-4-yl)ethyl]amino}propan-1-ol and 1-{[1-(Pyridin-4-yl)ethyl]amino}propan-2-ol, are available from fewer sources and may have longer delivery times. The target compound is offered in a range of quantities (e.g., 1 g to bulk), making it accessible for both exploratory research and larger-scale campaigns.

Supply Chain Procurement Research Chemicals

Preferred Application Scenarios for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol (CAS 511237-62-0)


Medicinal Chemistry Building Block Requiring Defined Lipophilicity

3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol serves as a privileged scaffold in drug discovery programs where a pyridine-containing amino alcohol with a LogP near zero is desired. Its low lipophilicity (LogP -0.04) and balanced hydrogen-bonding capacity make it suitable for exploring polar binding pockets or optimizing solubility-driven pharmacokinetic properties . Researchers targeting kinases, GPCRs, or other targets with a preference for pyridinyl fragments can incorporate this exact building block with confidence that its physicochemical profile is well-defined.

Chiral Ligand or Auxiliary Precursor in Asymmetric Synthesis

The presence of a chiral center (1-pyridin-4-yl-ethyl group) renders 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol a valuable precursor for the preparation of enantiopure ligands or auxiliaries . The 3-propanol chain provides a convenient handle for further functionalization (e.g., tosylation, oxidation) without compromising the chiral integrity of the pyridinyl-ethylamine moiety. Procurement of the compound at 98% purity ensures that subsequent chiral derivatizations proceed with minimal interference from impurities.

Quality Control Reference Standard for Amino Alcohol Library Characterization

Given its well-documented physicochemical parameters (density 1.0±0.1 g/cm³, refractive index 1.527, boiling point 324.1 °C), 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol can serve as an internal standard or reference compound when characterizing related amino alcohol libraries . Its distinct physical properties allow for rapid identity verification via refractive index or density measurement, ensuring that incoming shipments of structurally similar compounds are correctly labeled and free from cross-contamination.

Synthetic Intermediate for Elaboration of Pyridine-Containing Bioactive Molecules

The compound is ideally positioned as a key intermediate in the synthesis of more complex pyridine-based bioactive molecules. The free hydroxyl group can be activated (e.g., as a mesylate or tosylate) for nucleophilic substitution, while the secondary amine can participate in reductive aminations, acylations, or urea formations . The 98% purity commercially available minimizes the need for pre-functionalization purification, streamlining multi-step synthetic routes in medicinal chemistry projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.